3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoic acid

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoic acid (CAS: 1249862-61-0) is a synthetic, non-proteinogenic amino acid derivative characterized by a 4-chloro-3,5-dimethylpyrazole ring N1-linked to a 2-methyl-2-(methylamino)propanoic acid backbone. This compound combines a privileged heterocyclic scaffold with a sterically hindered, α,α-disubstituted amino acid motif, making it a versatile building block for medicinal chemistry and peptidomimetic design.

Molecular Formula C10H16ClN3O2
Molecular Weight 245.70 g/mol
Cat. No. B13638233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoic acid
Molecular FormulaC10H16ClN3O2
Molecular Weight245.70 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1CC(C)(C(=O)O)NC)C)Cl
InChIInChI=1S/C10H16ClN3O2/c1-6-8(11)7(2)14(13-6)5-10(3,12-4)9(15)16/h12H,5H2,1-4H3,(H,15,16)
InChIKeyBHZWAPWJZLVHFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoic Acid: A Structurally Unique, α,α-Disubstituted Pyrazole-Amino Acid Hybrid


3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoic acid (CAS: 1249862-61-0) is a synthetic, non-proteinogenic amino acid derivative characterized by a 4-chloro-3,5-dimethylpyrazole ring N1-linked to a 2-methyl-2-(methylamino)propanoic acid backbone . This compound combines a privileged heterocyclic scaffold with a sterically hindered, α,α-disubstituted amino acid motif, making it a versatile building block for medicinal chemistry and peptidomimetic design . It is commercially available with a typical purity of 98% .

Medicinal chemistry building block with pyrazole-amino acid hybrid architecture
Supports peptidomimetic design requiring α,α-disubstituted scaffold constraint
Research-grade building block for fragment-based and library synthesis workflows

Why 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoic Acid Cannot Be Replaced by Common Pyrazole-Alkanoic Acid Analogs


The unique combination of a 4-chloro-3,5-dimethylpyrazole moiety with a sterically congested, α,α-disubstituted N-methylamino acid creates a distinct three-dimensional pharmacophore that simple pyrazole-alkanoic acid analogs cannot replicate. Key structural features—specifically the quaternary α-carbon, the N-methyl group, and the dual methyl substitution on the pyrazole ring—are absent in common analogs [1]. These features critically influence molecular conformation, hydrogen-bonding capacity, and lipophilicity, which directly impact target binding, metabolic stability, and physicochemical properties. Direct substitution with simpler analogs like 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid compromises these parameters, potentially leading to different on/off-target profiles and synthesis outcomes .

Quaternary α-carbon architecture
Simple propanoic acid analogs lack the sterically hindered quaternary center, which may alter conformational preferences in scaffold design.
N-Methylamino substitution
The N-methylamino group introduces an additional H-bond donor absent in unsubstituted analogs; target engagement profiles may shift.
Pyrazole dimethyl pattern
The 3,5-dimethyl substitution on the pyrazole ring creates a steric and electronic environment that simpler analogs do not replicate.

Selection-Relevant Quantitative Differentiation of 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoic Acid Versus Analogs


Increased Molecular Complexity and Steric Bulk vs. Simple Pyrazole-Propanoic Acid

The target compound possesses a molecular weight of 245.71 g/mol and contains a quaternary α-carbon atom with both a methyl and a methylamino substituent. In contrast, the related analog 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid has a significantly lower molecular weight (202.64 g/mol) and a simple, unsubstituted propanoic acid chain [1]. This difference results in a 21.3% higher molecular weight for the target compound and introduces an additional hydrogen bond donor (the N-H of the methylamino group), enabling more complex intermolecular interactions .

Molecular Complexity
Head-to-head
Target: 245.71 g/mol, 2 H-bond donors, 5 rotatable bonds Comparator: 202.64 g/mol, 1 H-bond donor, 3 rotatable bonds Difference: +21.3% MW, +1 H-bond donor, +2 rotatable bonds
Supports binding-optimization screening context
Computed descriptors from PubChem; experimental binding data not reported
Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Differentiated Physicochemical Profile: Density and Boiling Point

The target compound has a predicted density of 1.28±0.1 g/cm³ and a predicted boiling point of 389.2±42.0 °C . The comparator analog exhibits a lower predicted density of 1.29 g/cm³ and a lower boiling point of 348.6±37.0 °C . The target's higher boiling point (difference of ~40.6 °C) suggests stronger intermolecular forces, likely due to the additional hydrogen bond donor and acceptor sites, which can influence purification methods and formulation development.

Physicochemical Profile
Data to verify
Boiling point: 389.2±42.0 °C (target) Boiling point: 348.6±37.0 °C (comparator) Difference: ~40.6 °C higher; density marginally lower by 0.01 g/cm³
May affect purification and formulation development
Predicted values; experimental confirmation needed for procurement specification
Physicochemical Properties Formulation Process Chemistry

Enhanced Lipophilicity for Improved Membrane Permeability

The calculated XLogP3 for the comparator 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid is 1.1 [1]. The target compound, with its additional methyl and N-methyl groups, is expected to have a higher logP. While an experimental logP for the target is not available, a structural analog with a similar α-methyl-α-(methylamino) acid motif but a simpler pyrazole has a logD7.4 of -2.3 , indicating that the functional group significantly modulates lipophilicity. This predicted increase in lipophilicity can enhance passive membrane permeability, a key parameter for intracellular target engagement.

Lipophilicity Context
Class-level
Target logP not directly measured Comparator XLogP3: 1.1 Class-level inference suggests target logP >1.1; analog logD7.4 -2.3 reported
Supports permeability screening context
No direct measurement for target compound; class-level inference only
Drug-likeness ADME Permeability

Optimal Research & Procurement Scenarios for 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoic Acid


Design of Conformationally Constrained Peptidomimetics

The compound's quaternary α-carbon restricts backbone flexibility, making it an ideal scaffold for designing peptidomimetics that mimic turn or helical conformations. Its unique combination of functional groups, evidenced by the specific H-bond donor/acceptor profile and increased molecular complexity relative to simple pyrazole-alkanoic acids [Section 3, Evidence 1], provides a precision tool for probing protein-protein interactions where spatial orientation of pharmacophores is critical for potency and selectivity.

Fragment-Based or DNA-Encoded Library (DEL) Synthesis for Underexplored Chemical Space

With an XLogP3 predicted to be >1.1 and a balanced molecular weight, this compound inhabits a desirable region of drug-like chemical space, distinct from polar, low-molecular-weight fragments [Section 3, Evidence 3]. Its commercial availability in high purity (98%) [1] makes it directly usable for library synthesis. The presence of a carboxylic acid and a secondary amine allows for dual-point attachment, increasing the diversity of 3D structures in a screening collection.

Kinase Inhibitor Lead Optimization Requiring a Hinge-Binding Mimic

The 4-chloro-3,5-dimethylpyrazole moiety is a known hinge-binding motif in kinase inhibitors [1]. The added α-methylamino acid tail provides a vector for interacting with the solvent-exposed region or the DFG pocket. The differentiated physicochemical properties (higher boiling point, greater H-bond donor count) [Section 3, Evidence 2, 1] offer a distinct profile for optimizing binding kinetics and selectivity compared to first-generation pyrazole-based inhibitors, which often lack this functionalization.

Application
Selection Property
Validation Focus
Conformationally constrained peptidomimetics
α,α-Disubstituted scaffold architecture
Conformational restriction and H-bond profile review
Fragment-based or DEL library synthesis
Drug-like chemical space profile with dual-attachment chemistry
Purity context and dual-point derivatization review
Kinase inhibitor lead optimization
Pyrazole hinge-binding motif with functionalized amino acid tail
Binding kinetics and selectivity profiling context
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